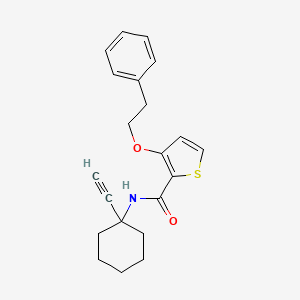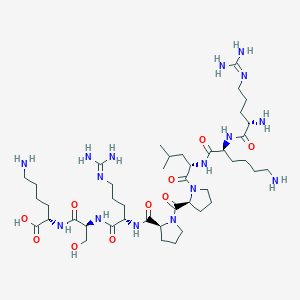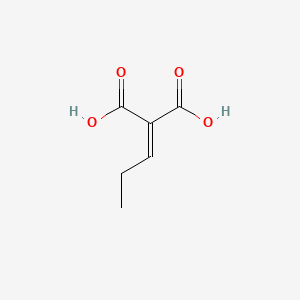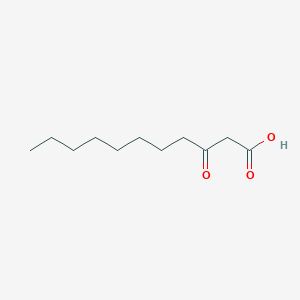
(10-Hydroxyanthracen-9-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzoyl-9-anthracenyloxy is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a benzoyl group attached to the 9th position of the anthracene ring and an oxy group at the 10th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzoyl-9-anthracenyloxy typically involves the reaction of anthracene with benzoyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Anthracene} + \text{Benzoyl Chloride} \rightarrow \text{10-Benzoyl-9-anthracenyloxy} ]
Industrial Production Methods: In an industrial setting, the production of 10-Benzoyl-9-anthracenyloxy may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Benzoyl-9-anthracenyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
10-Benzoyl-9-anthracenyloxy has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 10-Benzoyl-9-anthracenyloxy involves its interaction with light and subsequent photophysical processes. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species (ROS) upon photoexcitation .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.
Anthraquinone: An oxidized form of anthracene with applications in dye synthesis.
Benzoyl Peroxide: A compound with a benzoyl group, used primarily in acne treatment.
Uniqueness: 10-Benzoyl-9-anthracenyloxy is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Unlike 9,10-Diphenylanthracene, which has phenyl groups at both positions, 10-Benzoyl-9-anthracenyloxy has a benzoyl group, leading to different reactivity and applications .
Propriétés
Numéro CAS |
137888-20-1 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(10-hydroxyanthracen-9-yl)-phenylmethanone |
InChI |
InChI=1S/C21H14O2/c22-20(14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21(23)18-13-7-5-11-16(18)19/h1-13,23H |
Clé InChI |
BZPWDIYIOSEBHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)



![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)

![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)


![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)

